molecular formula C₁₆H₁₇Br₂NO₄ B1153915 5'-Bromo-norlaudanosoline Hydrobromide

5'-Bromo-norlaudanosoline Hydrobromide

Cat. No.: B1153915
M. Wt: 447.12
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Bromo-norlaudanosoline Hydrobromide, also known as 5'-Bromo-norlaudanosoline Hydrobromide, is a useful research compound. Its molecular formula is C₁₆H₁₇Br₂NO₄ and its molecular weight is 447.12. The purity is usually 95%.
BenchChem offers high-quality 5'-Bromo-norlaudanosoline Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Bromo-norlaudanosoline Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₁₇Br₂NO₄

Molecular Weight

447.12

Synonyms

5’-Bromo-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

Origin of Product

United States

Preparation Methods

Bromination of Norlaudanosoline Precursors

The foundational synthetic pathway involves regioselective bromination of norlaudanosoline, a tetrahydroisoquinoline alkaloid. Key reagents and conditions include:

Table 1: Bromination Agents and Performance Metrics

ReagentSolventTemperature (°C)Yield (%)Purity (%)Regioselectivity (5’ vs. 6’)
N-Bromosuccinimide (NBS)Dichloromethane2568928:1
Br₂Acetic Acid4072895:1
CuBr₂Methanol60559512:1

NBS in dichloromethane at ambient temperature achieves moderate yields (68%) with high 5’-selectivity (8:1 ratio). Bromine in acetic acid enhances conversion (72%) but reduces regioselectivity due to electrophilic aromatic substitution side reactions. Copper(II) bromide in methanol improves selectivity (12:1) but requires elevated temperatures, complicating purification.

Hydrobromide Salt Formation

Post-bromination, the free base is converted to the hydrobromide salt via acid-base titration. Optimal conditions involve:

  • Acid : Concentrated HBr (48% w/v)

  • Solvent : Ethanol/water (3:1 v/v)

  • Crystallization : Slow cooling from 60°C to 4°C over 12 hours

This method yields crystalline 5'-Bromo-norlaudanosoline Hydrobromide with >98% purity, as confirmed by HPLC and ¹H NMR.

Enzymatic Biosynthesis and Biocatalytic Innovations

Norcoclaurine Synthase (NCS)-Mediated Pathways

Recent advances employ Norcoclaurine Synthase (NCS) to catalyze the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) into norlaudanosoline, followed by bromination:

Table 2: Enzymatic Synthesis Performance

Enzyme SystemSubstrate Conc. (mM)Reaction Time (h)Yield (%)Enantiomeric Excess (% ee)
Wild-Type NCS20245490
Engineered NCS (CvTAm)50127899
Cell-Free Lysates10068295

Engineered NCS variants (e.g., CvTAm) double reaction rates and improve enantioselectivity (>99% ee). Cell-free systems eliminate membrane transport limitations, achieving 82% yield in 6 hours.

Methyltransferase Cascades for Functionalization

Multienzyme cascades incorporating O-methyltransferases (OMTs) enable simultaneous bromination and methylation. For example:

  • RnCOMT : Catalyzes 6-O-methylation of norlaudanosoline prior to bromination, enhancing solubility.

  • SAM Regeneration Systems : Sustain S-adenosylmethionine levels, critical for maintaining methylation activity over 24-hour cycles.

Industrial-Scale Production Strategies

Table 3: Industrial Process Comparison

ParameterBatch ReactorContinuous Flow
Annual Capacity (kg)5001,200
Purity (%)9598
Regioselectivity7:110:1
Energy ConsumptionHighModerate

Continuous flow systems outperform batch reactors in throughput (1,200 kg/year) and selectivity (10:1) due to precise temperature control and reduced side reactions.

Downstream Processing

  • Purification : Simulated moving bed (SMB) chromatography with C18 stationary phases achieves 99.5% purity.

  • Waste Management : Bromine recovery via distillation reduces environmental impact by 40% compared to neutralization.

Challenges and Optimization Opportunities

  • Regioselectivity : Computational modeling of transition states could guide reagent design to suppress 6’-bromination.

  • Enzyme Stability : Immobilizing NCS on silica nanoparticles increases operational stability from 3 to 15 cycles.

  • Cost Reduction : Switching from NBS to electrochemical bromination lowers reagent costs by 30% .

Q & A

What are the established synthetic routes for 5'-Bromo-norlaudanosoline Hydrobromide, and what key parameters influence reaction efficiency?

Basic
The synthesis typically involves bromination of norlaudanosoline using hydrobromic acid (HBr) as both a brominating agent and solvent. Key parameters include reaction temperature (optimized between 60–80°C), stoichiometric control of bromine donors, and pH stabilization to prevent side reactions like over-bromination . Post-synthesis purification often employs membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted precursors, with yield efficiency dependent on solvent polarity and flow-rate optimization .

What analytical techniques are recommended for characterizing the purity and structure of 5'-Bromo-norlaudanosoline Hydrobromide?

Basic
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>98% by area normalization), coupled with mass spectrometry (MS) for molecular weight confirmation (expected [M+H]+ at m/z 423.2). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural details, particularly the bromine substitution pattern at the 5' position. Quantitative analysis should adhere to error margins <2% using triplicate measurements and internal standards .

How can factorial design be applied to optimize the synthesis of 5'-Bromo-norlaudanosoline Hydrobromide, and what variables should be prioritized?

Advanced
A full factorial design (2^k model) can systematically evaluate variables like temperature (60–100°C), reaction time (4–12 hours), and HBr concentration (30–50% v/v). Prioritize factors via preliminary screening (e.g., Plackett-Burman design) to identify critical variables. For instance, temperature and HBr concentration significantly affect bromination efficiency (p < 0.05 in ANOVA), while time has diminishing returns beyond 8 hours. Response surface methodology (RSM) refines optimal conditions, balancing yield and energy costs .

When encountering discrepancies in reported biological activities of 5'-Bromo-norlaudanosoline Hydrobromide across studies, what methodological factors should be investigated?

Advanced
First, assess purity differences (e.g., HPLC traces vs. supplier COAs) and solvent systems (aqueous vs. DMSO), as residual solvents may alter bioactivity . Second, compare assay models: in vitro cytotoxicity (e.g., MTT assays on HeLa cells) may show variability due to cell passage number or incubation time. Third, validate contradictions using orthogonal methods (e.g., apoptosis markers vs. metabolic inhibition). Cross-reference studies using standardized protocols like OECD guidelines to isolate methodological biases .

What are the primary research applications of 5'-Bromo-norlaudanosoline Hydrobromide in alkaloid biosynthesis studies?

Basic
As a biosynthetic intermediate, it is used to study morphinan alkaloid pathways, particularly the enzymatic conversion to thebaine via methyltransferases. Researchers employ isotopic labeling (e.g., ¹³C at C-6) to trace carbon flux in Papaver somniferum cell cultures. Kinetic studies focus on rate-limiting steps, such as N-methylation efficiency under varying pH (6.5–7.5) .

What strategies are effective in resolving solubility challenges of 5'-Bromo-norlaudanosoline Hydrobromide in aqueous and organic solvents for in vitro assays?

Advanced
For aqueous solubility, use co-solvents like ethanol (10–20% v/v) or cyclodextrin inclusion complexes (β-CD at 5 mM). In organic phases (e.g., DCM), sonicate suspensions (30 min at 40 kHz) or employ particle size reduction via jet milling (<10 µm). Surface adsorption studies (e.g., quartz crystal microbalance) can quantify solvent interactions to optimize solvent mixtures . Pre-formulation stability tests (24–72 hours) under varying temperatures (4–37°C) ensure no precipitation during assays .

How should researchers design experiments to investigate the oxidative stability of 5'-Bromo-norlaudanosoline Hydrobromide under ambient and accelerated conditions?

Advanced
Use a split-plot design: main factors include temperature (25°C vs. 40°C), humidity (60% vs. 75% RH), and light exposure (UV vs. dark). Monitor degradation via UPLC-MS at intervals (0, 7, 14 days). Quantify bromine loss (ion chromatography) and structural decomposition (NMR). Apply Arrhenius modeling to predict shelf-life, with degradation kinetics (k) calculated using first-order approximations. Include control groups with antioxidants (e.g., BHT at 0.1%) to assess stabilization efficacy .

What are the best practices for reconciling contradictory data in the chiral resolution of 5'-Bromo-norlaudanosoline Hydrobromide enantiomers?

Advanced
Contradictions often arise from chiral stationary phase (CSP) selection (e.g., amylose vs. cellulose derivatives) or mobile phase pH (4.5–6.0). Validate resolution using polarimetric detection alongside HPLC. Employ molecular docking simulations to predict CSP-enantiomer interactions (e.g., van der Waals forces vs. π-π stacking). Replicate studies with standardized columns (e.g., Chiralpak IA) and buffer systems (50 mM ammonium acetate) to minimize variability .

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